

An In-depth Technical Guide to (Z)-3-Methylpent-2-enoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Z)-3-methylpent-2-enoic acid

Cat. No.: B1276959

[Get Quote](#)

This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of **(Z)-3-methylpent-2-enoic acid**, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer insights into the practical application and theoretical underpinnings of this versatile chemical intermediate.

Introduction: A Profile of a Valuable Building Block

(Z)-3-Methylpent-2-enoic acid is a methyl-branched, α,β -unsaturated carboxylic acid.^[1] Its structure, featuring a cis-configuration at the double bond, presents a unique stereochemical profile that is of significant interest in organic synthesis. This compound serves as a valuable building block for more complex molecules, finding applications as a reference standard in analytical chemistry and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.^[2] The presence of both a carboxylic acid and a trisubstituted alkene functional group within a relatively small carbon framework makes it a versatile reagent for a variety of chemical transformations.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is the bedrock of its effective application in research and development.

Core Chemical and Physical Data

The fundamental properties of **(Z)-3-methylpent-2-enoic acid** are summarized in the table below. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and purification strategies.

Property	Value	Source(s)
IUPAC Name	(Z)-3-methylpent-2-enoic acid	[1]
Synonyms	3-methyl-2Z-pentenoic acid, cis-3-Methyl-pent-2-enoic acid	[1] [3]
CAS Number	3675-21-6, 19866-51-4	[1] [3] [4]
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
Melting Point	12 °C	[3]
Boiling Point	~207.6 - 216.76 °C (estimate)	[2] [3]
Density	~0.983 - 0.987 g/cm ³	[2] [3]
pKa	~5.15 (at 25 °C)	[3]
Refractive Index	~1.4650	[3]

Note on CAS Numbers: Both CAS numbers 3675-21-6 and 19866-51-4 are frequently associated with this compound in chemical databases and by suppliers, and they are treated as synonymous for the purpose of this guide.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Solubility Profile

Quantitative solubility data for **(Z)-3-methylpent-2-enoic acid** is not extensively reported in the literature. However, based on the principles of "like dissolves like" and the known behavior of short-chain carboxylic acids, a qualitative solubility profile can be established:

- Water: As a short-chain carboxylic acid with six carbon atoms, it is expected to be sparingly soluble in water. The polar carboxylic acid group allows for some interaction with water, but the nonpolar hydrocarbon tail limits its miscibility. The solubility of carboxylic acids in water decreases as the carbon chain length increases.[\[5\]](#)

- Polar Organic Solvents: It is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone.
- Nonpolar Organic Solvents: Due to its hydrocarbon content, it is also expected to be soluble in nonpolar solvents like diethyl ether and hexane.[\[2\]](#)

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While a publicly available, experimentally verified spectrum for **(Z)-3-methylpent-2-enoic acid** is not readily accessible, the expected NMR and IR signatures can be predicted based on its structure and data from analogous compounds.

The predicted ^1H and ^{13}C NMR chemical shifts are crucial for confirming the presence of the key functional groups and, most importantly, the Z-stereochemistry of the double bond. The following table outlines the expected chemical shifts in CDCl_3 .

Predicted ^1H NMR (CDCl_3):

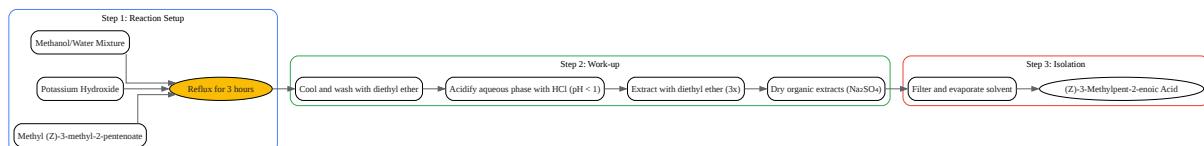
Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
-CH ₃ (on C5)	~1.1	Triplet	~7.5	Typical for a methyl group adjacent to a methylene.
-CH ₂ - (on C4)	~2.6	Quartet	~7.5	The methylene protons are deshielded by the adjacent double bond.
=C-CH ₃ (on C3)	~1.9	Doublet	~1.3	The small coupling constant to the vinyl proton is characteristic of the Z-isomer.
=CH- (on C2)	~5.7	Multiplet or Quartet	~1.3	The chemical shift is in the typical vinyl region.
-COOH	>9.0	Broad Singlet	-	The acidic proton is typically broad and downfield.

Justification: The predicted shifts are based on general NMR principles and data from the closely related compound (Z)-3-Methyl-5-phenyl-2-pentenoic acid, which shows the vinyl proton at δ 5.65 ppm and the allylic methyl group at δ 1.88 ppm with a small coupling constant ($J=1.3$ Hz).[6][7] This small coupling across the double bond between the vinyl proton and the allylic methyl group is a key indicator of the Z configuration.

Predicted ^{13}C NMR (CDCl_3):

Carbon	Chemical Shift (δ , ppm)	Notes
C=O (C1)	~170-175	Typical for a carboxylic acid carbonyl.
=CH- (C2)	~115-120	The upfield shift of the β -carbon is characteristic of α,β -unsaturated carbonyl systems.
=C(CH ₃)- (C3)	~155-160	The quaternary α -carbon is significantly downfield due to its position in the double bond and deshielding by the carbonyl group.
-CH ₂ - (C4)	~30-35	
-CH ₃ (C5)	~12-15	
=C-CH ₃	~20-25	The methyl group directly attached to the double bond.

The IR spectrum provides direct evidence for the key functional groups.


- O-H stretch: A very broad absorption from approximately 2500-3300 cm^{-1} is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
- C=O stretch: A strong, sharp absorption between 1690-1710 cm^{-1} indicates the conjugated carboxylic acid carbonyl group.
- C=C stretch: An absorption around 1640-1650 cm^{-1} corresponds to the carbon-carbon double bond.

Synthesis and Methodologies

The stereoselective synthesis of **(Z)-3-methylpent-2-enoic acid** is a key challenge and a point of interest for synthetic chemists. General strategies include alkylation reactions and the isomerization of the corresponding (E)-isomer.^[2] A more specific and high-yield approach involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol details a robust and reliable method for the preparation of **(Z)-3-methylpent-2-enoic acid** from its methyl ester precursor. The causality behind this choice of reaction is its simplicity, high yield, and the ease of purification of the final product.

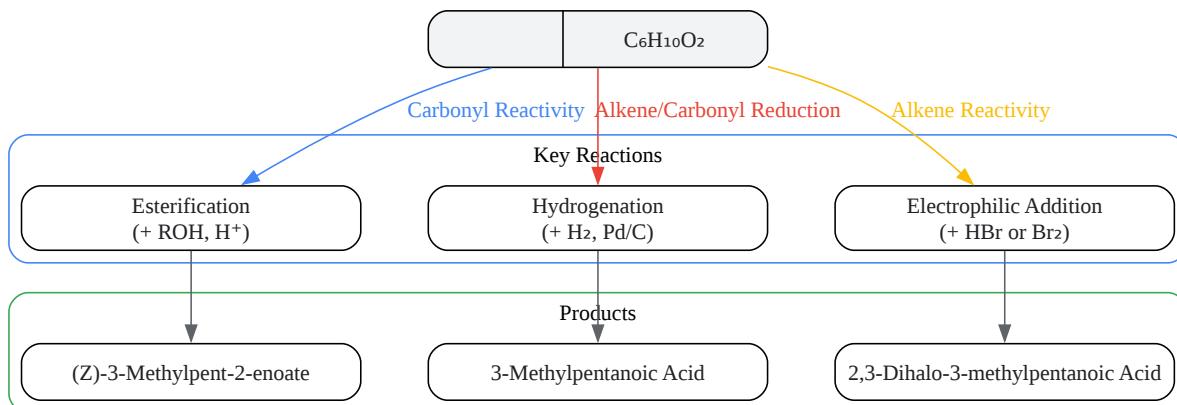
[Click to download full resolution via product page](#)

Caption: Workflow for the hydrolysis of methyl (Z)-3-methyl-2-pentenoate.

Materials:

- Methyl (Z)-3-methyl-2-pentenoate
- Potassium hydroxide (KOH)
- Methanol (MeOH)
- Deionized water
- Diethyl ether
- Concentrated hydrochloric acid (HCl)

- Anhydrous sodium sulfate (Na_2SO_4)


Procedure:

- Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve methyl (Z)-3-methyl-2-pentenoate (1.0 eq) in a mixture of methanol and water (e.g., 1:8 v/v).^[6]
- Add potassium hydroxide (2.5 eq) to the solution.
- Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.
- Carefully acidify the aqueous layer with concentrated HCl until the pH is below 1. A precipitate or oil may form.
- Extract the aqueous layer three times with diethyl ether.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield **(Z)-3-methylpent-2-enoic acid**. The product can be further purified by distillation if necessary.

Self-Validation: The success of the synthesis is validated at each stage. Reaction completion is monitored by TLC. The pH change during acidification is a critical control point. The final product's identity and purity should be confirmed by NMR and IR spectroscopy, comparing the obtained spectra with the expected signatures.

Chemical Reactivity and Synthetic Applications

The dual functionality of **(Z)-3-methylpent-2-enoic acid** dictates its reactivity, making it a versatile intermediate. As an α,β -unsaturated carbonyl compound, it is susceptible to nucleophilic attack at both the carbonyl carbon and the β -carbon (vinylogous reactivity).

[Click to download full resolution via product page](#)

Caption: Major reaction pathways for **(Z)-3-methylpent-2-enoic acid**.

- **Esterification:** As a carboxylic acid, it readily undergoes Fischer esterification when reacted with an alcohol in the presence of an acid catalyst to form the corresponding ester.^[2] This is a fundamental transformation for protecting the carboxylic acid or for creating derivatives with different properties.
- **Hydrogenation:** The carbon-carbon double bond can be reduced via catalytic hydrogenation (e.g., using H_2 gas and a palladium on carbon catalyst) to yield the saturated 3-methylpentanoic acid.^[2] This reaction is key for accessing the saturated carbon skeleton.
- **Electrophilic Addition:** The double bond can undergo electrophilic addition reactions. For instance, reaction with hydrogen halides (like HBr) or halogens (like Br_2) will add across the double bond, providing a route to functionalized saturated carboxylic acids.^[2]
- **Michael Addition:** As an α,β -unsaturated system, it is susceptible to conjugate addition by soft nucleophiles at the β -carbon, although this is less common for the free acid compared to its ester or ketone analogues.

Safety, Handling, and Toxicology

Due to a lack of specific toxicological studies on **(Z)-3-methylpent-2-enoic acid**, a cautious approach to handling based on the hazards of similar α,β -unsaturated carbonyl compounds is warranted. These compounds are known to be reactive electrophiles and can act as Michael acceptors, interacting with biological nucleophiles.

General Precautions:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
- Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
- Skin and Eye Contact: This compound is expected to be an irritant. In case of contact, immediately flush the affected area with copious amounts of water.
- Fire Safety: Use appropriate extinguishing media for organic liquids, such as dry chemical, carbon dioxide, or alcohol-resistant foam.

While a specific, detailed safety data sheet is not fully populated, general first-aid measures for carboxylic acids should be followed.[\[8\]](#)

Conclusion and Future Outlook

(Z)-3-Methylpent-2-enoic acid is a foundational building block in organic chemistry. Its defined stereochemistry and dual functional groups provide a reliable platform for the synthesis of a wide array of more complex molecules. While its direct application in marketed pharmaceuticals is not widely documented, its role as a versatile intermediate ensures its continued relevance in discovery and process chemistry. Future research may focus on expanding the library of derivatives accessible from this starting material and exploring their potential biological activities, particularly in areas where the specific spatial arrangement of its functional groups can be leveraged for targeted molecular design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (Z)-3-methylpent-2-enoic acid | 3675-21-6 [smolecule.com]
- 3. (2Z)-3-Methylpent-2-enoic acid | lookchem [lookchem.com]
- 4. 19866-51-4|(Z)-3-Methylpent-2-enoic acid|BLD Pharm [bldpharm.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Z)-3-Methylpent-2-enoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276959#z-3-methylpent-2-enoic-acid-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com